![molecular formula C7H2F2IN B3016462 2,4-Difluoro-5-iodobenzonitrile CAS No. 1803837-32-2](/img/structure/B3016462.png)
2,4-Difluoro-5-iodobenzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-fluorobenzonitriles, has been described in the literature. For instance, the condensation of 2-fluorobenzonitriles with phenoxides leads to the formation of 2-aryloxybenzonitriles, which can undergo cyclization in trifluoromethanesulfonic acid to yield xanthone-iminium triflates . This method could potentially be adapted for the synthesis of 2,4-difluoro-5-iodobenzonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with two fluorine atoms and one iodine atom. The presence of halogens can significantly influence the electronic properties of the molecule, such as electron density and aromaticity. The exact molecular structure would require further analysis, possibly through computational chemistry methods or X-ray crystallography, to determine the precise arrangement of atoms and the impact of the substituents on the overall structure.
Chemical Reactions Analysis
Halogenated benzonitriles, such as the ones discussed in the papers, can participate in various chemical reactions. For example, the C=N bond in xanthone-iminium triflates is resistant to hydrolysis but can be cleaved under vigorous acidic conditions to yield xanthones . Similarly, the attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline resulted in a nucleophilic substitution reaction, although not the desired product . These findings suggest that this compound could also undergo nucleophilic substitution reactions, potentially leading to a variety of products depending on the reaction conditions and nucleophiles used.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. The presence of fluorine atoms would likely increase the compound's stability and could affect its boiling and melting points. The iodine substituent may make the compound more susceptible to further substitution reactions due to its larger size and lower bond dissociation energy compared to fluorine. The exact physical properties, such as solubility, density, and refractive index, would require empirical determination through experimentation.
Scientific Research Applications
Crystal Structure and Halogen Bonding
- Pressure Effects on Halogen Bonding : The crystal structure of 4-iodobenzonitrile, closely related to 2,4-Difluoro-5-iodobenzonitrile, has been studied under pressure. These studies reveal the robustness of the halogen bond, with changes in crystal structure occurring at high pressures. This insight is crucial for understanding the structural properties of similar compounds under varying conditions (Giordano et al., 2019).
Chemical Reactions and Synthesis
- Reactions with Various Substituents : Research on pentafluorobenzonitrile, which shares similarities with this compound, shows its reactivity with a range of substituents, shedding light on the possible reactions and synthesis routes for similar compounds (Birchall, Haszeldine, & Jones, 1971).
- Synthesis of Novel Compounds : The study of novel halogenated 2,4-diaminoquinazolines, derived from similar halogenated benzonitriles, provides insight into synthetic methods that could be applicable to this compound (Tomažič & Hynes, 1992).
Material Properties and Applications
- Polymer Synthesis : Research into the polycondensation of silylated compounds with difluorobenzonitriles, including 2,4-difluorobenzonitrile, highlights their potential in creating soluble polyethers and polymers. This area of study is relevant for materials science and the development of new materials (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
Analytical Chemistry and Spectroscopy
- Structural Analysis through Spectroscopy : The structural analysis of fluorinated benzonitriles, including 2,4-difluorobenzonitrile, via Fourier transform microwave spectroscopy, provides insights into the electronic and structural properties of these compounds. This is crucial for understanding the molecular behavior and potential applications of this compound (Kamaee, Sun, Luong, & van Wijngaarden, 2015).
Safety and Hazards
properties
IUPAC Name |
2,4-difluoro-5-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMVOHMOJJWBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803837-32-2 |
Source
|
Record name | 2,4-Difluoro-5-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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